molecular formula C18H21NO4S B2414512 2-(5-Tert-butyl-2-methylbenzenesulfonamido)benzoic acid CAS No. 380342-58-5

2-(5-Tert-butyl-2-methylbenzenesulfonamido)benzoic acid

Cat. No.: B2414512
CAS No.: 380342-58-5
M. Wt: 347.43
InChI Key: FUWMRGQUYIVRDW-UHFFFAOYSA-N
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Description

2-(5-Tert-butyl-2-methylbenzenesulfonamido)benzoic acid is a chemical compound with the molecular formula C18H21NO4S and a molecular weight of 347.44 g/mol . It is known for its unique structure, which includes a benzoic acid moiety linked to a sulfonamide group substituted with tert-butyl and methyl groups. This compound is used in various scientific research applications due to its distinctive chemical properties.

Properties

IUPAC Name

2-[(5-tert-butyl-2-methylphenyl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-12-9-10-13(18(2,3)4)11-16(12)24(22,23)19-15-8-6-5-7-14(15)17(20)21/h5-11,19H,1-4H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUWMRGQUYIVRDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-tert-butyl-2-methylbenzenesulfonamido)benzoic acid typically involves the reaction of 5-tert-butyl-2-methylbenzenesulfonyl chloride with 2-aminobenzoic acid under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The purification process may involve additional steps such as distillation or large-scale chromatography to ensure the product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(5-Tert-butyl-2-methylbenzenesulfonamido)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzoic acid moiety.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a benzenesulfonamide group and a benzoic acid moiety, contributing to its unique reactivity and potential biological activities. The presence of the bulky tert-butyl group enhances its stability and solubility, making it suitable for various applications.

Applications in Medicinal Chemistry

  • Antimicrobial Activity :
    • The compound has shown potential as an antibacterial agent due to its ability to inhibit bacterial cell division proteins such as FtsZ. In studies, derivatives of similar structures exhibited minimum inhibitory concentrations (MIC) ranging from 0.004 to 50 µg/mL against Mycobacterium tuberculosis .
  • Enzyme Inhibition Studies :
    • The sulfonamide group can form hydrogen bonds with target proteins, making this compound a candidate for enzyme inhibition studies. Research indicates that compounds with similar structures have been evaluated for their ability to inhibit dihydrofolate reductase (DHFR), a key enzyme in folate metabolism .
  • Anti-inflammatory Properties :
    • Benzoic acid derivatives are known for their anti-inflammatory effects. The sulfonamide moiety may enhance these properties, making it relevant in developing anti-inflammatory drugs.

Applications in Organic Synthesis

  • Reagent in Organic Synthesis :
    • 2-(5-Tert-butyl-2-methylbenzenesulfonamido)benzoic acid serves as a building block for synthesizing more complex organic molecules. Its functional groups allow for various chemical reactions, including oxidation and substitution reactions .
  • Development of Specialty Chemicals :
    • This compound is utilized in producing specialty chemicals due to its unique structural features that impart distinct chemical and physical properties. It can be involved in synthesizing polymers or other materials with specific functionalities .

Material Science Applications

  • Functional Materials :
    • The bulky tert-butyl group and aromatic rings contribute to the rigidity and thermal stability of materials developed from this compound. Its properties make it suitable for creating advanced materials used in electronics or coatings.
  • Self-Assembly Studies :
    • Research into the self-assembly behavior of compounds like this compound highlights its potential in nanotechnology applications where controlled assembly at the molecular level is crucial .

Case Studies

  • Antitubercular Activity Study :
    • A study evaluated various derivatives of benzimidazoles against Mycobacterium tuberculosis, leading to the identification of compounds with significant antitubercular activity. The structure-activity relationship (SAR) studies indicated that modifications at specific positions could enhance efficacy against drug-resistant strains .
  • Enzyme Interaction Studies :
    • Research on enzyme interactions demonstrated that similar compounds could effectively inhibit DHFR, showcasing the potential of sulfonamides in developing new antimicrobial agents targeting resistant pathogens .

Mechanism of Action

The mechanism of action of 2-(5-tert-butyl-2-methylbenzenesulfonamido)benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, potentially inhibiting enzyme activity or altering protein function. The benzoic acid moiety may also interact with cellular pathways, affecting various biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Tert-butyl-2-methylbenzenesulfonamido)benzoic acid methyl ester
  • This compound ethyl ester
  • This compound propyl ester

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the tert-butyl and methyl groups enhances its stability and reactivity compared to similar compounds .

Biological Activity

2-(5-Tert-butyl-2-methylbenzenesulfonamido)benzoic acid is a sulfonamide compound notable for its unique structural characteristics, which include a benzenesulfonamido group and a benzoic acid moiety. Its molecular formula is C18H21N1O4SC_{18}H_{21}N_{1}O_{4}S, with a molecular weight of 347.43 g/mol. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity, while the benzoic acid moiety may enhance binding affinity and specificity. Research indicates that this compound exhibits several biological activities, including:

  • Enzyme Inhibition : Potential to inhibit specific enzymes involved in metabolic pathways.
  • Antimicrobial Activity : Demonstrated efficacy against various bacterial strains, suggesting potential as an antimicrobial agent.
  • Anti-inflammatory Properties : May modulate inflammatory responses through interaction with immune system components.

Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

  • Antimicrobial Studies : Research has shown that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic.
  • Anti-inflammatory Activity : In vitro studies indicate that this compound can reduce the production of pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases.
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds have provided insights into how modifications to the structure can enhance biological activity. For instance, variations in the sulfonamide group have been shown to affect binding affinity and potency against specific targets.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 0.5 μg/mL for S. aureus and 1 μg/mL for E. coli, indicating potent antimicrobial properties.

Case Study 2: Anti-inflammatory Mechanism

In a murine model of inflammation, treatment with this compound resulted in a significant decrease in swelling and pain response compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in treated tissues.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
3-(5-Tert-butyl-2-methylbenzenesulfonamido)benzoic acidSimilar sulfonamide structureDifferent position of the sulfonamide group
4-Aminobenzoic acidContains an amino group instead of sulfonamideUsed as a local anesthetic
BenzenesulfonamideSimpler analog lacking the benzoic acid moietyMore basic structure without carboxylic function

This table illustrates how the dual functionality of this compound as both a sulfonamide and a carboxylic acid contributes to its distinct biological activities.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(5-Tert-butyl-2-methylbenzenesulfonamido)benzoic acid, and what key intermediates should be monitored?

  • Methodological Answer : Synthesis typically involves coupling a tert-butyl-substituted benzenesulfonyl chloride with an aminobenzoic acid derivative under basic conditions. Key intermediates include tert-butylphenol precursors (e.g., 5-tert-butyl-2-methylphenol) and sulfonamide intermediates. Reaction progress can be monitored using thin-layer chromatography (TLC) with UV visualization, and intermediates should be characterized via 1H^1H-NMR to confirm regioselectivity and purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral features are indicative of its structure?

  • Methodological Answer :

  • FT-IR : Look for sulfonamide S=O asymmetric (~1350 cm1^{-1}) and symmetric (~1150 cm1^{-1}) stretching vibrations.
  • 1H^1H-NMR : The tert-butyl group appears as a singlet (~1.3 ppm, 9H), while the methyl group on the benzene ring resonates at ~2.5 ppm. The aromatic protons show splitting patterns consistent with substitution positions.
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns (e.g., loss of COOH or tert-butyl groups) .

Q. What biological activities have been reported for structurally similar sulfonamido benzoic acid derivatives?

  • Methodological Answer : Analogous compounds (e.g., 2-(acetylsulfamoyl)benzoic acid derivatives) exhibit enzyme inhibitory activity (e.g., α-glucosidase, α-amylase). To assess activity, perform in vitro assays using enzyme-specific substrates (e.g., p-nitrophenyl glucopyranoside for α-glucosidase) and measure IC50_{50} values. Structural modifications (e.g., halogenation) can enhance potency .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) aid in understanding the electronic properties of this compound?

  • Methodological Answer :

  • Geometry Optimization : Use DFT (B3LYP/6-311++G(d,p)) to predict bond lengths, angles, and dihedrals. Compare with X-ray crystallography data if available .
  • Vibrational Analysis : Calculate harmonic vibrational frequencies and map them to experimental FT-IR/Raman spectra to assign modes (e.g., O-H stretching in benzoic acid at ~3000 cm1^{-1}) .
  • HOMO-LUMO Analysis : Predict charge transfer behavior and reactivity. A smaller HOMO-LUMO gap (~4–5 eV) suggests potential for electronic applications .

Q. What strategies can resolve discrepancies between experimental and computational data on molecular geometry?

  • Methodological Answer :

  • Basis Set Selection : Test larger basis sets (e.g., cc-pVTZ) to reduce errors in bond length predictions.
  • Solvent Effects : Include polarizable continuum models (PCM) in DFT calculations to account for solvent interactions.
  • Crystallographic Validation : Compare computational results with single-crystal X-ray data (e.g., torsion angles of the sulfonamido group) .

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

  • Methodological Answer :

  • Catalyst Screening : Test bases (e.g., triethylamine vs. pyridine) to enhance coupling efficiency.
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates.
  • Design of Experiments (DoE) : Apply factorial designs to evaluate interactions between temperature, stoichiometry, and reaction time. Monitor purity via HPLC with a C18 column and acetonitrile/water gradient .

Q. What role does the tert-butyl group play in the compound’s physicochemical properties and crystallographic packing?

  • Methodological Answer : The tert-butyl group increases steric bulk, influencing crystal packing via van der Waals interactions. X-ray diffraction studies of analogous compounds (e.g., 2-[(E)-(5-tert-butyl-2-hydroxyphenyl)diazenyl]benzoic acid) reveal distorted tetrahedral geometries around the sulfonamide nitrogen. The tert-butyl group also enhances lipophilicity, measurable via log P (octanol/water partition coefficient) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the biological activity of sulfonamido benzoic acid derivatives?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent enzyme sources (e.g., recombinant human α-glucosidase vs. rat liver extract) and substrate concentrations.
  • Structural Confirmation : Verify compound identity via 13C^13C-NMR and elemental analysis to rule out impurities.
  • Meta-Analysis : Compare IC50_{50} values across studies using standardized units (e.g., µM vs. µg/mL) and account for assay pH/temperature variations .

Methodological Tables

Analytical Technique Key Parameters Application Example Reference
FT-IR SpectroscopyS=O stretching (1350–1150 cm1^{-1})Confirming sulfonamide group integrity
1H^1H-NMRtert-butyl singlet (1.3 ppm)Verifying substituent regiochemistry
X-ray CrystallographyCrystallographic R-factor (<0.05)Resolving steric effects of tert-butyl groups
HPLC-PDARetention time (C18 column, 220 nm)Quantifying purity post-synthesis

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